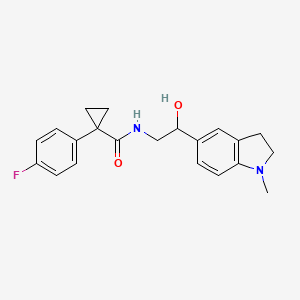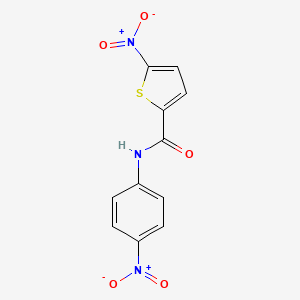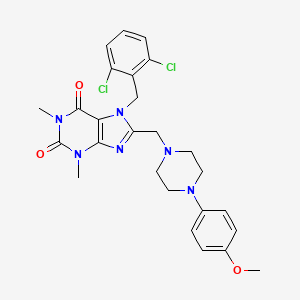![molecular formula C12H17NO3S3 B3002665 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-23-6](/img/structure/B3002665.png)
8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a derivative within the class of spirooxazolidine-2,4-diones and related to various biologically active spiro compounds. These compounds have been studied for their potential as muscarinic agonists, which could be beneficial in treating dementia and other cognitive impairments . Additionally, spiro compounds have been explored for their anticancer properties, with some derivatives showing promising antiproliferative activities against various cancer cell lines .
Synthesis Analysis
The synthesis of spiro compounds related to "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" involves several key steps, including acid-catalyzed phenylsulfanyl migration and metal-catalyzed cascade cyclization . The synthesis of 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has been achieved using commercially available reagents, which suggests that similar methods could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where two rings are joined at a single atom. The spirooxazolidine-2,4-diones, for instance, have strict structural requirements for muscarinic activity, indicating that the precise arrangement of atoms in the spiro skeleton is crucial for biological function . Stereochemistry plays a significant role in the synthesis and biological activity of these compounds, with the ability to control the syn- or anti-stereochemistry being important for their pharmacological properties .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including phenylsulfanyl migration and cascade cyclization, which are essential for constructing the complex spiro framework . These reactions are often stereochemically controlled, which can influence the biological activity of the resulting compounds. The sulfonyl group present in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide bonds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" are not detailed in the provided papers, related spiro compounds have been shown to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2) and antiproliferative activity against cancer cells . These activities suggest that the compound may have similar properties, including potential therapeutic applications. The presence of a sulfonyl group could also affect the solubility and stability of the compound, which are important factors in drug development.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Research has shown that compounds derived from the spirothiazolidinone scaffold, which includes structures like 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, possess antiviral properties. For instance, Apaydın et al. (2020) discovered that certain N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibit strong activity against the influenza A/H3N2 virus, indicating the potential of these compounds in antiviral drug development (Apaydın et al., 2020). Additionally, these derivatives have been found to inhibit human coronavirus 229E (Apaydın et al., 2020).
Synthetic Applications
Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, demonstrating the feasibility of producing biologically active compounds with such structures (Ogurtsov & Rakitin, 2020). The synthesis of similar compounds, like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, has been described by Mai et al. (2010), further illustrating the versatility and applicability of these compounds in chemical synthesis (Mai et al., 2010).
Biological Activity and Drug Discovery
Studies by Geanes et al. (2016) have shown the use of compounds based on the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane scaffold in ligand-based virtual screening campaigns for drug discovery, particularly as M5 muscarinic acetylcholine receptor inhibitors (Geanes et al., 2016).
Optical and Structural Applications
Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a promising material for nonlinear optical devices, demonstrating the compound's utility beyond biomedical applications (Kagawa et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPIWWZZYWBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)
![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)





![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)